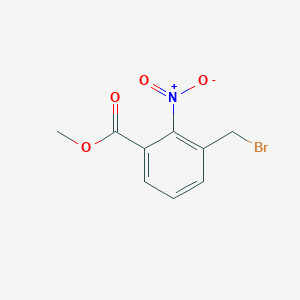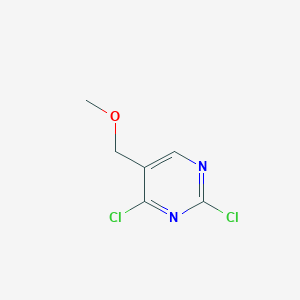
2,4-Dichloro-5-(methoxymethyl)pyrimidine
Descripción general
Descripción
2,4-Dichloro-5-(methoxymethyl)pyrimidine is a chemical compound with the molecular formula C6H6Cl2N2O and a molecular weight of 193.03 . It is used for research and development purposes and is not intended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-5-(methoxymethyl)pyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with two chlorine atoms at positions 2 and 4, and a methoxymethyl group at position 5 .Chemical Reactions Analysis
2,4-Dichloro-5-(methoxymethyl)pyrimidine can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine. This reaction requires dioxane as a solvent .Physical And Chemical Properties Analysis
2,4-Dichloro-5-(methoxymethyl)pyrimidine is a solid with a melting point of 66-70 °C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
2,4-Dichloro-5-(methoxymethyl)pyrimidine is a significant intermediate in pyrimidine chemistry. Liu Guo-ji (2009) detailed a synthesis method using methyl methoxyacetate, methyl formate, carbamide, and phosphoryl chloride, achieving a high purity and yield of over 46% (Liu, 2009). Similarly, Dong et al. (2012) developed a new synthesis technique for a related compound, 2,4-dichloro-thieno[3,2-d]pyrimidine, emphasizing the cost-effectiveness and scalability of their method (Dong et al., 2012).
Antiviral and Antitumor Activities
The compound has been explored in the context of antiviral and antitumor activities. Hocková et al. (2003) studied derivatives of 2,4-dichloro-5-(methoxymethyl)pyrimidine for their antiviral properties, particularly against retroviruses (Hocková et al., 2003). Grigoryan et al. (2008) synthesized 5-(4-alkoxybenzyl)pyrimidines from a 2,4-dichloro derivative and evaluated their antitumor properties, contributing to the understanding of its potential in cancer therapy (Grigoryan et al., 2008).
Pharmaceutical and Biological Research
In pharmaceutical research, various derivatives of 2,4-dichloro-5-(methoxymethyl)pyrimidine have been synthesized and studied for their biological activities. For example, Kraljević et al. (2011) focused on nitrogen protection of pyrimidines bearing C-6 acyclic side-chains, which could contribute to the development of tracer molecules for PET imaging (Kraljević et al., 2011). Habeeb et al. (2009) conducted spectrophotometric studies involving derivatives of the compound, contributing to analytical chemistry applications (Habeeb et al., 2009).
Molecular and Structural Studies
2,4-Dichloro-5-(methoxymethyl)pyrimidine also serves as a key molecule in structural and molecular studies. Sreenivas et al. (2022) performed a study on the structure, vibrational, and molecular characteristics of related pyrimidine derivatives, contributing to the understanding of their chemical behavior (Sreenivas et al., 2022).
Safety And Hazards
This compound may cause severe skin burns and eye damage and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be used only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2,4-dichloro-5-(methoxymethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O/c1-11-3-4-2-9-6(8)10-5(4)7/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZTIREGQZKBGID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CN=C(N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618324 | |
| Record name | 2,4-Dichloro-5-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(methoxymethyl)pyrimidine | |
CAS RN |
89380-14-3 | |
| Record name | 2,4-Dichloro-5-(methoxymethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1603135.png)
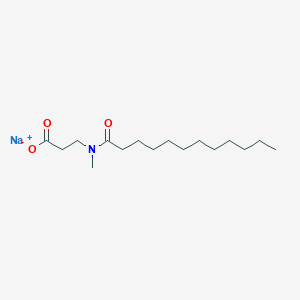
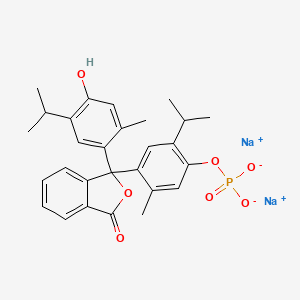
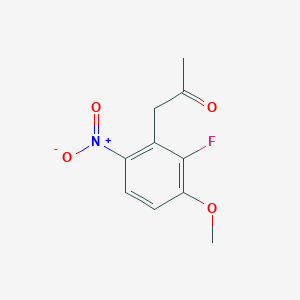
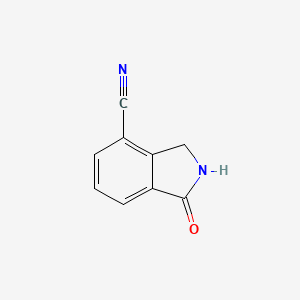
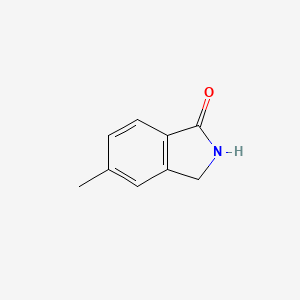
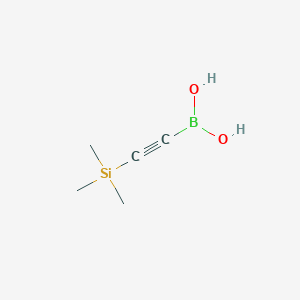
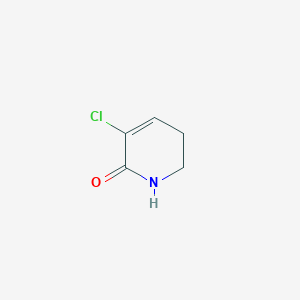
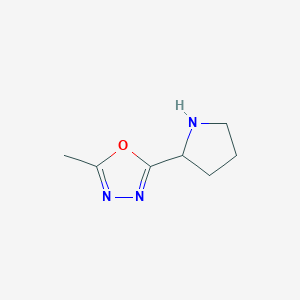
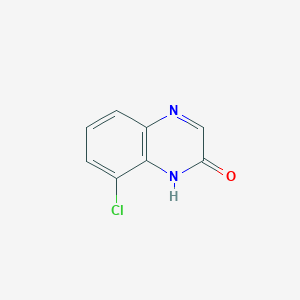
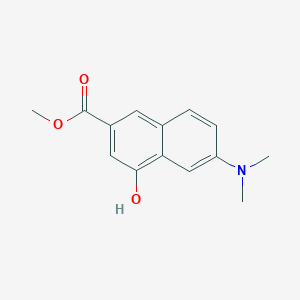
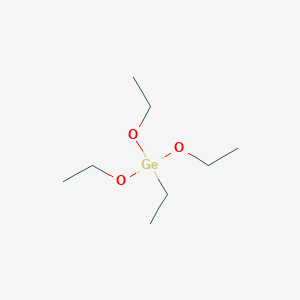
![1-(2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone](/img/structure/B1603157.png)
